Cas no 150693-45-1 (1H-Imidazole-2-methanol, 1-butyl-)

1H-Imidazole-2-methanol, 1-butyl-, is a substituted imidazole derivative characterized by the presence of a butyl group at the 1-position and a hydroxymethyl group at the 2-position of the imidazole ring. This structural configuration imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's polar hydroxyl group enhances its versatility in forming derivatives or participating in condensation reactions, while the butyl chain contributes to improved lipophilicity. Its stability under standard conditions and compatibility with various reaction conditions further underscore its utility in fine chemical and medicinal chemistry research.
1H-Imidazole-2-methanol, 1-butyl- structure
150693-45-1 structure
Product Name:1H-Imidazole-2-methanol, 1-butyl-
CAS No:150693-45-1
MF:C8H14N2O
MW:154.209561824799
CID:1322685
PubChem ID:579275
Update Time:2025-06-08

1H-Imidazole-2-methanol, 1-butyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-methanol, 1-butyl-
    • (1-butylimidazol-2-yl)methanol
    • AKOS002677513
    • 1-Butyl-1H-imidazole-2-methanol
    • HS-3281
    • (1-Butyl-1H-imidazol-2-yl)methanol
    • 1-Butyl-2-hydroxymethylimidazole
    • (1-Butyl-1H-imidazol-2-yl)methanol #
    • DS-021606
    • 150693-45-1
    • SCHEMBL5655366
    • Inchi: 1S/C8H14N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6,11H,2-3,5,7H2,1H3
    • InChI Key: AOPMHPFNYCNHJU-UHFFFAOYSA-N
    • SMILES: OCC1=NC=CN1CCCC

Computed Properties

  • Exact Mass: 154.11072
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

1H-Imidazole-2-methanol, 1-butyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
HS-3281-0.25g
(1-butyl-1H-imidazol-2-yl)methanol
150693-45-1 >95%
0.25g
£1999.00 2025-02-09

1H-Imidazole-2-methanol, 1-butyl- Related Literature

Additional information on 1H-Imidazole-2-methanol, 1-butyl-

Comprehensive Overview of 1H-Imidazole-2-methanol, 1-butyl- (CAS No. 150693-45-1)

1H-Imidazole-2-methanol, 1-butyl- (CAS No. 150693-45-1) is a specialized organic compound belonging to the imidazole family, a class of heterocyclic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique butyl-substituted imidazole structure, has garnered significant attention in recent years due to its potential in drug discovery and catalysis. Researchers and industry professionals frequently search for terms like "1-butyl imidazole derivatives" and "imidazole-2-methanol applications", reflecting its growing relevance in synthetic chemistry.

The molecular structure of 1H-Imidazole-2-methanol, 1-butyl- features a hydroxymethyl group at the 2-position of the imidazole ring, which enhances its reactivity and versatility in chemical transformations. This functional group makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of bioactive compounds. Recent studies highlight its role in green chemistry initiatives, where it serves as a sustainable catalyst or ligand in eco-friendly synthetic routes. Keywords such as "imidazole-based green catalysts" and "sustainable heterocyclic chemistry" are increasingly associated with this compound.

In the pharmaceutical sector, 1H-Imidazole-2-methanol, 1-butyl- has been explored for its potential in designing new therapeutic agents. The imidazole core is a privileged scaffold in medicinal chemistry, often found in drugs targeting infectious diseases, cancer, and neurological disorders. Its butyl side chain contributes to improved lipophilicity, which can enhance drug absorption and bioavailability. Searches for "imidazole drug design" and "butyl-substituted pharmacophores" often lead to discussions about this compound's utility.

From an industrial perspective, 1H-Imidazole-2-methanol, 1-butyl- is also relevant in material science. Its ability to form coordination complexes with metals makes it a candidate for developing advanced polymers and functional materials. Innovations in conductive polymers and metal-organic frameworks (MOFs) frequently cite imidazole derivatives as key building blocks. Trending queries like "imidazole-based MOFs" and "conductive heterocyclic materials" underscore this connection.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize 1H-Imidazole-2-methanol, 1-butyl-. Its purity and stability are critical for research applications, prompting frequent searches for "imidazole derivative analysis methods" and "CAS 150693-45-1 specifications". Proper storage conditions, typically under inert atmospheres and low temperatures, are essential to maintain its integrity.

The compound's safety profile and handling protocols are also topics of interest. While not classified as hazardous, standard laboratory precautions are recommended. Searches for "safe handling of imidazole compounds" and "1-butyl imidazole storage" reflect user concerns about best practices. Regulatory compliance, particularly in REACH and FDA guidelines, is another area where professionals seek detailed information.

In summary, 1H-Imidazole-2-methanol, 1-butyl- (CAS No. 150693-45-1) is a multifaceted compound with broad applications across pharmaceuticals, catalysis, and materials science. Its unique structural features and reactivity make it a subject of ongoing research, as evidenced by popular search terms like "imidazole-2-methanol synthesis" and "butyl imidazole uses". As scientific advancements continue, this compound is poised to play an even greater role in innovative chemical solutions.

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